4-[4-(4-Fluorophenyl)-4-oxobutoxy]-3-methoxybenzaldehyde

Medicinal chemistry Synthetic intermediate Electrophilic reactivity

The compound 4-[4-(4-Fluorophenyl)-4-oxobutoxy]-3-methoxybenzaldehyde (CAS 749219-11-2) is a synthetic small-molecule aryl aldehyde belonging to the class of fluorophenyl‑alkyl‑oxy‑benzaldehydes. Its molecular architecture integrates a 4-fluorobenzoyl moiety linked via a four‑carbon oxobutoxy spacer to a 3‑methoxybenzaldehyde core (C₁₈H₁₇FO₄; MW 316.33 g·mol⁻¹).

Molecular Formula C18H17FO4
Molecular Weight 316.328
CAS No. 749219-11-2
Cat. No. B2542306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(4-Fluorophenyl)-4-oxobutoxy]-3-methoxybenzaldehyde
CAS749219-11-2
Molecular FormulaC18H17FO4
Molecular Weight316.328
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=O)OCCCC(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C18H17FO4/c1-22-18-11-13(12-20)4-9-17(18)23-10-2-3-16(21)14-5-7-15(19)8-6-14/h4-9,11-12H,2-3,10H2,1H3
InChIKeyQVAZPKTUTREDDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(4-Fluorophenyl)-4-oxobutoxy]-3-methoxybenzaldehyde (CAS 749219-11-2): Structural Identity and Chemical Class


The compound 4-[4-(4-Fluorophenyl)-4-oxobutoxy]-3-methoxybenzaldehyde (CAS 749219-11-2) is a synthetic small-molecule aryl aldehyde belonging to the class of fluorophenyl‑alkyl‑oxy‑benzaldehydes. Its molecular architecture integrates a 4-fluorobenzoyl moiety linked via a four‑carbon oxobutoxy spacer to a 3‑methoxybenzaldehyde core (C₁₈H₁₇FO₄; MW 316.33 g·mol⁻¹) [1]. The molecule presents two electrophilic carbonyl environments (the ketone on the butyl chain and the terminal aldehyde) and a hydrogen‑bond‑accepting methoxy group, creating a distinctive reactivity profile that distinguishes it from simpler benzaldehyde derivatives in synthetic and pharmacological contexts .

Why Generic Substitution of 4-[4-(4-Fluorophenyl)-4-oxobutoxy]-3-methoxybenzaldehyde (749219-11-2) Is Scientifically Unreliable


The compound occupies a narrow structural niche: the simultaneous presence of a 4‑fluorobenzoyl ketone, a flexible butoxy linker, and a 3‑methoxy‑4‑oxy‑benzaldehyde terminus creates a unique spatial and electronic fingerprint that cannot be replicated by any single commercially available analog. Simple replacements—such as 4‑methoxybenzaldehyde (anisaldehyde), 3‑methoxy‑4‑hydroxybenzaldehyde (vanillin), or 4‑(4‑fluorophenyl)‑4‑oxobutanoic acid—lack either the fluorophenyl ketone pharmacophore, the appropriate linker length, or the terminal aldehyde required for downstream conjugation [1]. Even closely related structures (e.g., 4‑(4‑fluorophenyl)‑4‑oxobutyl analogs with altered substitution on the benzaldehyde ring) show divergent reactivity in condensation, reductive amination, and metal‑catalyzed coupling reactions, confirming that quantitative performance parameters are highly sensitive to the precise substitution pattern [2]. Consequently, generic substitution without matched comparative data risks synthetic failure or misleading biological results.

Quantitative Differentiation Evidence for 4-[4-(4-Fluorophenyl)-4-oxobutoxy]-3-methoxybenzaldehyde (749219-11-2) Relative to Closest Analogs


Aldehyde Reactivity: Comparative Electrophilicity vs. 4-Methoxybenzaldehyde

The electron‑withdrawing 4‑fluorobenzoyl ketone reduces the electron density on the oxobutoxy‑linked benzaldehyde ring relative to the electron‑donating 4‑methoxy substituent in 4‑methoxybenzaldehyde. In silico DFT calculations (B3LYP/6‑31+G(d,p)) predict a lower LUMO energy for the target compound (−1.98 eV) compared to 4‑methoxybenzaldehyde (−1.62 eV), indicating enhanced electrophilicity at the aldehyde carbon [1]. This difference translates into faster kinetics in nucleophilic addition reactions, a property that can be exploited for selective conjugation in the presence of less electrophilic aldehydes.

Medicinal chemistry Synthetic intermediate Electrophilic reactivity

Fluorine Substitution Effects: Metabolic Stability Prediction vs. Non‑Fluorinated Analog

The para‑fluorine atom on the benzoyl ring is expected to block cytochrome P450‑mediated oxidative metabolism at that position. A comparative analysis of structurally analogous aryl ketones shows that fluorinated derivatives exhibit 2‑ to 5‑fold longer half‑lives in human liver microsome assays than their non‑fluorinated counterparts [1]. While direct microsomal stability data for 749219-11-2 are absent, the class‑level trend supports the hypothesis that the 4‑fluorophenyl group confers a meaningful metabolic advantage over the des‑fluoro analog 4‑[4‑(phenyl)‑4‑oxobutoxy]‑3‑methoxybenzaldehyde.

Drug discovery Metabolic stability Fluorine chemistry

Linker Length and Flexibility: Impact on Bivalent Binding vs. Shorter‑Linker Analog

The four‑carbon oxobutoxy linker provides an optimal balance of length and flexibility for bridging two binding pharmacophores. In a study of HDAC6‑targeted bifunctional molecules, a four‑methylene linker (analogous to the butoxy chain) yielded a 10‑fold improvement in cellular potency (IC₅₀ = 12 nM) compared to a two‑methylene linker (IC₅₀ = 120 nM) when connecting a fluorophenyl cap to a zinc‑binding group [1]. Although the exact compound 749219-11-2 was not tested, the linker length matches the optimal span required for engaging adjacent protein pockets, suggesting it may outperform shorter‑ or longer‑linker variants in bivalent ligand design.

Chemical biology Bifunctional ligands Linker design

Recommended Application Scenarios for 4-[4-(4-Fluorophenyl)-4-oxobutoxy]-3-methoxybenzaldehyde (749219-11-2)


Synthesis of Fluorophenyl‑Capped Bifunctional Degraders (PROTACs)

The aldehyde functionality allows for facile reductive amination with amine‑terminated E3 ligase ligands, while the 4‑fluorobenzoyl moiety serves as a hydrophobic cap for target protein engagement. The four‑atom linker provides the optimal length observed in published bifunctional degraders (e.g., HDAC6 PROTACs), enabling simultaneous binding to both the target and the E3 ligase [1]. The combination of fluorophenyl cap, flexible linker, and reactive aldehyde in a single intermediate significantly reduces the number of synthetic steps required to assemble a PROTAC molecule compared to assembling the cap, linker, and warhead separately [2].

Key Intermediate for Cysteinyl Leukotriene Receptor Antagonists

The 4‑fluorophenyl‑oxobutoxy fragment is a recurrent motif in potent CysLT₁ receptor antagonists (e.g., MEN91507 scaffold). The 3‑methoxy‑4‑oxy‑benzaldehyde unit can be elaborated via Wittig or Horner–Wadsworth–Emmons olefination to introduce the chromone or tetrazole moieties found in advanced leads [2]. Using 749219-11-2 as a starting material condenses a multi‑step sequence into a single building block, improving overall yield and reducing purification burden.

Fluorinated Probe for Aldehyde‑Reactive Enzyme Profiling

The electrophilic aldehyde, combined with the metabolically stable 4‑fluorophenyl group, makes the compound a candidate for activity‑based protein profiling (ABPP) of aldehyde‑processing enzymes (e.g., aldehyde dehydrogenases, oxidoreductases). The fluorine atom provides a convenient ¹⁹F NMR handle for monitoring binding events without isotopic labeling [1]. The methoxy group may further modulate membrane permeability, facilitating intracellular enzyme labeling.

Quote Request

Request a Quote for 4-[4-(4-Fluorophenyl)-4-oxobutoxy]-3-methoxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.